2'-Aminoacetophenone Exhibits a Distinct Methyl Internal Rotation Barrier vs. Isomers
The rotational barrier for the methyl group in 2'-aminoacetophenone is V3 = 644(3) cm⁻¹, which is notably higher than that of acetophenone, and also higher than those of its meta and para isomers [1]. This is a direct consequence of the ortho-amino group's intramolecular hydrogen bonding, which restricts methyl rotation. Such a quantifiable physical difference is critical for studies involving molecular dynamics, spectroscopy, or computational modeling where conformational rigidity is a key parameter.
| Evidence Dimension | Methyl internal rotation barrier (V3) |
|---|---|
| Target Compound Data | 644(3) cm⁻¹ |
| Comparator Or Baseline | Acetophenone, and its meta/para isomers (specific numerical values not provided in source, but stated to be lower) |
| Quantified Difference | V3 barrier higher than those of meta and para isomers and acetophenone [1] |
| Conditions | Free-jet absorption millimeter-wave (FJ-AMMW) spectroscopy in the 59.6–74.4 GHz frequency range; computational analysis at MP2/aug-cc-pVTZ level |
Why This Matters
This quantitative physical property provides a distinct spectroscopic fingerprint and influences molecular conformation, which is essential for selecting the correct isomer in material science and analytical applications.
- [1] Li, M., et al. (2025). Free-jet absorption millimeter-wave spectrum of 2'-aminoacetophenone. Journal of Molecular Spectroscopy, 407, 111966. View Source
